molecular formula C14H10N4O6S B5229729 2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid

Cat. No.: B5229729
M. Wt: 362.32 g/mol
InChI Key: FCDSWBHPSJKVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is a complex organic compound with a unique structure that combines a pyrimidine ring with a naphthalene sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid typically involves the reaction of hydrazine derivatives with naphthalene sulfonic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is purified using techniques such as distillation and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyrimidine ring is crucial for its binding affinity, while the naphthalene sulfonic acid group enhances its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]naphthalene-1-sulfonic acid is unique due to its combination of a pyrimidine ring and a naphthalene sulfonic acid group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]naphthalene-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O6S/c19-12-10(13(20)16-14(21)15-12)18-17-9-6-5-7-3-1-2-4-8(7)11(9)25(22,23)24/h1-6H,(H,22,23,24)(H3,15,16,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDSWBHPSJKVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(NC(=O)NC3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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